2-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound is a synthetic small molecule featuring a hybrid structure combining isoquinoline, triazole, and methoxy-substituted aromatic moieties. The isoquinoline core is modified at the 4-position with a carboxamide group linked to a 1H-1,2,4-triazole ring, which is further substituted with a 2-methoxyphenyl group.
Properties
Molecular Formula |
C22H21N5O4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H21N5O4/c1-30-12-11-27-13-17(14-7-3-4-8-15(14)21(27)29)20(28)24-22-23-19(25-26-22)16-9-5-6-10-18(16)31-2/h3-10,13H,11-12H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
BUYZOZBJGPAJFB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Investigate how the compound interacts with cellular components.
- Identify molecular targets (e.g., proteins, nucleic acids) and signaling pathways affected.
- Understand its mode of action (agonist, antagonist, enzyme inhibitor, etc.).
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs, such as substituted isoquinolines, triazole-containing carboxamides, or methoxy-functionalized aromatic systems. Below is a detailed comparison with selected analogs from literature and databases:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name & CAS Number | Key Structural Features | Molecular Weight (g/mol) | Hypothesized Applications |
|---|---|---|---|
| Target Compound | Isoquinoline-4-carboxamide, 1H-1,2,4-triazole, 2-methoxy | ~434.45* | Kinase inhibition, enzyme modulation |
| 2-(2-Methoxyphenoxy)-benzylamine (CAS 870121-39-4) | Benzylamine, 2-methoxyphenoxy | ~243.28 | Adrenergic receptor ligands |
| 4-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide (CAS 847851-47-2) | Sulfonamide, indole, methoxy | ~374.43 | Serotonergic activity, CNS modulation |
| Ethyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate (CAS 861239-52-3) | Thiophene, isothiocyanate, ester | ~317.42 | Antimicrobial, agrochemical intermediates |
*Calculated based on molecular formula.
Key Findings:
Solubility and Binding : The 2-methoxyethyl group in the target compound likely improves aqueous solubility relative to purely aromatic systems (e.g., CAS 870121-39-4), which could enhance bioavailability in physiological environments.
Pharmacophore Overlap : The methoxy-substituted aryl groups in the target compound and CAS 847851-47-2 suggest shared binding interactions with hydrophobic pockets in enzyme active sites, though sulfonamide vs. carboxamide functionalities may alter target specificity .
Structural Analysis Using Mercury CSD 2.0
Mercury CSD 2.0’s Materials Module enables comparative analysis of crystal packing and intermolecular interactions. For the target compound:
- Hypothetical Packing Patterns : Based on analogs, the triazole and methoxyphenyl groups may engage in π-π stacking or hydrogen bonding (e.g., N–H···O interactions with the carboxamide oxygen).
Biological Activity
The compound 2-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will provide an in-depth exploration of its biological activity, including synthesis methods, biological interactions, and potential therapeutic applications.
Structural Features
This compound features several unique structural components:
- Dihydroisoquinoline Core : A bicyclic structure that is often associated with various biological activities.
- Triazole Moiety : Known for its role in medicinal chemistry, particularly in the development of antifungal and anticancer agents.
- Carboxamide Functional Group : Contributes to the compound's solubility and potential interaction with biological targets.
The molecular formula is with a molecular weight of approximately 395.5 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, which may include:
- Formation of the Dihydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Triazole Moiety : Often synthesized via click chemistry or similar methods that promote the formation of triazole rings.
- Final Modifications : Incorporating the methoxy and carboxamide groups to achieve the desired structure.
These synthetic pathways are crucial for optimizing yield and purity, and industrial methods may utilize continuous flow reactors for scalability.
Research indicates that compounds similar to This compound exhibit significant biological activity through various mechanisms:
- PARP Inhibition : The compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy due to its role in DNA repair mechanisms.
- Enzyme Interactions : Preliminary studies suggest potential interactions with metabolic enzymes that could modulate cellular processes critical for disease progression.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Anticancer Activity : Similar compounds have demonstrated effectiveness against various cancer cell lines. For instance, one study reported a related triazole compound exhibiting IC50 values against colon carcinoma cells in the micromolar range .
- Antifungal Properties : Compounds containing triazole rings are well-documented for their antifungal activity, suggesting potential applications in treating fungal infections .
- Enzyme Inhibition Studies : Research has shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), indicating possible neuroprotective effects .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals their diverse biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Dihydroisoquinoline core | Anticancer activity |
| Compound B | Triazole ring | Antifungal properties |
| Compound C | Carboxamide group | Enzyme inhibition |
The unique combination of functional groups in This compound may enhance its efficacy compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
